molecular formula C19H15ClN2O2S B10934024 (2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B10934024
M. Wt: 370.9 g/mol
InChI Key: BCHLWSVWJQFSOT-ZSOIEALJSA-N
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Description

(Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazole ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling through a series of reactions including halogenation, nucleophilic substitution, and cyanation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. The industrial methods also emphasize the importance of safety measures due to the handling of potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is explored for its applications in materials science, such as the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-2-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE apart is its combination of functional groups, which imparts unique chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

(Z)-3-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C19H15ClN2O2S/c1-12-4-3-5-17(20)18(12)23-10-16-7-6-15(24-16)8-14(9-21)19-22-13(2)11-25-19/h3-8,11H,10H2,1-2H3/b14-8-

InChI Key

BCHLWSVWJQFSOT-ZSOIEALJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)/C=C(/C#N)\C3=NC(=CS3)C

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C

Origin of Product

United States

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